molecular formula C9H10ClNO2 B1445442 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 220001-82-1

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

Cat. No. B1445442
M. Wt: 199.63 g/mol
InChI Key: VGYXEASWAXBWEH-UHFFFAOYSA-N
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Description

“6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2.ClH . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are similar to the compound , has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 119.16 g/mol . The refractive index n20/D is 1.544 (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) , and the density is 1.018 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine is prominently utilized in the research and development of pharmaceuticals, including its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its significance in antimicrobial research is highlighted by its varied applications in creating bactericides and antimicrobials (Fu Chun, 2007).

Synthesis of Complex Molecules

The compound plays a critical role in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics. Its versatile nature in chemical synthesis is evident through various methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing particularly high yield prospects (Fu Chun, 2007).

Biological Activity and Anticancer Research

This compound exhibits a range of biological activities, including antiulcer and anticancer properties. Different synthesis styles like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, Grignard reaction, and Diels-Alder reaction have been explored for its synthesis, making it a versatile component in biological research (Chen Li-gong, 2004).

Development of Lanthanide Complexes

In the field of material science, the compound has been used to prepare luminescent lanthanide complexes. These complexes, developed using the "1,2,4-triazine" methodology, demonstrate the capability of tuning the properties of the complexes by varying the structure of the ligands. Such applications are crucial in developing highly soluble complexes in non-polar organic solvents (A. Krinochkin et al., 2015).

Novel Synthesis Approaches

Research also includes developing new synthetic approaches for 6,7-dihydro-5H-cyclopenta[b]pyridine, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination. This synthesis uses commercially available cyclopentanone and benzylamine as raw materials, emphasizing the compound's importance in innovative chemical synthesis methods (J. Zhou et al., 2013).

Anticancer Agent Synthesis

A significant application is in the synthesis of novel anticancer agents. A methodology has been developed for synthesizing distinctly substituted derivatives, assessed as potential anticancer agents against various cancer cell lines. This emphasizes the compound's role in developing new cancer treatments (H. Behbehani et al., 2020).

Safety And Hazards

The compound is classified as an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-6-2-1-3-10-8(6)5-7;/h1-3,7H,4-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXEASWAXBWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

CAS RN

220001-82-1
Record name 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester (0.953 g, 3.62 mmol) is taken into concentrated hydrochloric acid, heated to reflux for 4 hours and evaporated to afford 6,7-dihydro-5H-[1]pyrindine-6-carboxylic acid hydrochloride. δc (DMSO-d6) 33.9 (t), 34.5 (t) 41.2 (d), 124.8 (d), 140.1 (d), 140.8 (d), 141.2 (s), 158.4 (s), 175.2 (s).
Name
5,7-Dihydro-[1]pyrindine-6,6-dicarboxylic acid diethyl ester
Quantity
0.953 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
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6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
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6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
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6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 5
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 6
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
KP Melnykov, DM Volochnyuk, SV Ryabukhin… - Amino acids, 2019 - Springer
An approach to rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid—a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue was developed. …
Number of citations: 11 link.springer.com

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